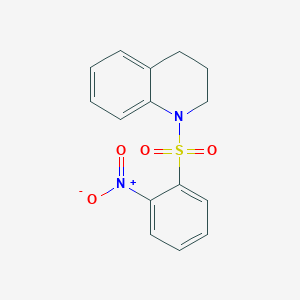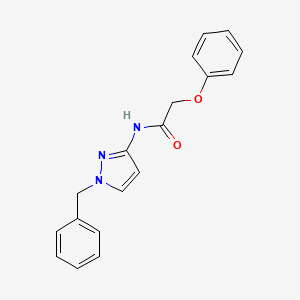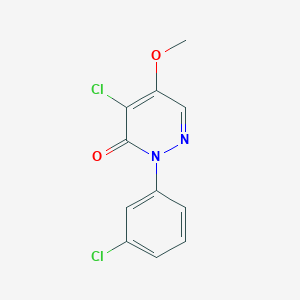![molecular formula C19H22F3NO2 B5452226 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine](/img/structure/B5452226.png)
1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine is an organic compound with a complex structure that includes both methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine typically involves multiple steps. One common approach is the transaminase-mediated synthesis, which involves the use of specific enzymes to catalyze the formation of the desired amine from precursor aldehydes and ketones . The reaction conditions often include controlled temperatures and the use of gas chromatography to monitor the conversion and enantiomeric excess of the products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethyl groups, using reagents like sodium methoxide or trifluoromethyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-amine: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
1-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Contains a pyrrolidine ring, which alters its structural and functional characteristics.
Uniqueness
1-(3,4-Dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO2/c1-13(9-14-7-8-17(24-2)18(11-14)25-3)23-12-15-5-4-6-16(10-15)19(20,21)22/h4-8,10-11,13,23H,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVUWAYCKPTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5452159.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5452170.png)
![6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5452177.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5452200.png)
![2-(2,3-dimethylphenoxy)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]acetamide](/img/structure/B5452205.png)

![N-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5452221.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5452224.png)
![2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE](/img/structure/B5452235.png)
![5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5452240.png)
![4-[3-(2,2,2-trifluoroethoxy)benzoyl]piperazine-2-carboxylic acid](/img/structure/B5452248.png)
